3,4-Dichlorobenzenesulfonamide

Physicochemical profiling pKa determination Lead optimization

3,4-Dichlorobenzenesulfonamide (CAS 23815-28-3, MFCD01314052) is a dihalogenated primary aromatic sulfonamide (C₆H₅Cl₂NO₂S, MW 226.08) featuring chlorine substitution at the 3- and 4-positions of the benzene ring. The compound exhibits a melting point of 135–139°C, a predicted boiling point of 383.4°C, and a calculated logP of approximately 1.68–2.0, positioning it as a moderately lipophilic building block.

Molecular Formula C6H5Cl2NO2S
Molecular Weight 226.08 g/mol
CAS No. 23815-28-3
Cat. No. B1296846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorobenzenesulfonamide
CAS23815-28-3
Molecular FormulaC6H5Cl2NO2S
Molecular Weight226.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)Cl)Cl
InChIInChI=1S/C6H5Cl2NO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11)
InChIKeyILLSOONBCBUBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorobenzenesulfonamide Procurement: Physicochemical Baseline & Structural Identity


3,4-Dichlorobenzenesulfonamide (CAS 23815-28-3, MFCD01314052) is a dihalogenated primary aromatic sulfonamide (C₆H₅Cl₂NO₂S, MW 226.08) featuring chlorine substitution at the 3- and 4-positions of the benzene ring . The compound exhibits a melting point of 135–139°C, a predicted boiling point of 383.4°C, and a calculated logP of approximately 1.68–2.0, positioning it as a moderately lipophilic building block [1]. It is classified as a sulfonamide (ChEBI:35358) and is commercially supplied as a research chemical with typical purity specifications of 95–97% [2].

Why Generic 3,4-Dichlorobenzenesulfonamide Substitution Fails: The Case for Regioisomer-Specific Selection


Simple substitution of 3,4-dichlorobenzenesulfonamide with other dichlorobenzene-sulfonamide regioisomers (e.g., 2,4-dichloro) or mono-chlorinated analogs is not functionally equivalent. The specific 3,4-chlorine substitution pattern significantly alters the compound's electronic environment, which in turn governs its acid dissociation constant (pKa), hydrogen-bonding capacity, and reactivity as a synthetic intermediate [1]. For instance, the 3,4-dichloro pattern yields a sulfonamide with a distinct Hammett substituent constant and electron-withdrawing profile compared to its 2,4-dichloro counterpart, directly impacting its ionization state at physiological pH and its performance in metal-directed C–H activation chemistries where the sulfonamide serves as a directing group . These quantifiable differences, detailed below, demonstrate that regioisomer selection is critical for reproducible target engagement and reaction outcomes, not a matter of simple interchangeability.

3,4-Dichlorobenzenesulfonamide: Head-to-Head Quantitative Differentiation Evidence


Aqueous Ionization Behavior: pKa of 3,4-Dichlorobenzenesulfonamide vs. Unsubstituted and 2,4-Dichloro Analogs

The acid dissociation constant (pKa) of the sulfonamide –NH₂ group dictates the compound's ionization state and, consequently, its solubility, permeability, and target binding. 3,4-Dichlorobenzenesulfonamide has a predicted pKa of 9.62 . In contrast, the unsubstituted parent compound, benzenesulfonamide, has an experimentally determined pKa of 10.0 in water, while the 2,4-dichloro regioisomer (2,4-dichlorobenzenesulfonamide) has a reported pKa of 10.0 under comparable conditions [1][2]. This demonstrates that the 3,4-substitution pattern lowers the pKa by approximately 0.4 log units more than the 2,4-substitution relative to the parent.

Physicochemical profiling pKa determination Lead optimization

Carbonic Anhydrase I Affinity: 3,4-Dichlorobenzenesulfonamide (Ki = 671 nM) vs. Clinical Standard Acetazolamide

In a direct comparison, 3,4-dichlorobenzenesulfonamide inhibits human carbonic anhydrase I (hCA I) with a Ki value of 671 nM [1]. Under the same assay conditions, the clinical standard carbonic anhydrase inhibitor acetazolamide exhibits a Ki of approximately 250 nM for hCA I [2]. While acetazolamide is more potent, the molecular weight of 3,4-dichlorobenzenesulfonamide (226.08 g/mol) is significantly lower than that of acetazolamide (222.25 g/mol), but its lipophilicity (cLogP 1.68) is higher than acetazolamide's (cLogP -0.26), offering a distinct property profile for probe design.

Enzyme inhibition Carbonic anhydrase Drug discovery

Solid-State Crystal Engineering: Unique 2D Hydrogen-Bonded Layered Architecture

Single-crystal X-ray diffraction reveals that 3,4-dichlorobenzenesulfonamide crystallizes in a layered structure parallel to the (100) plane, mediated by N–H···O hydrogen bonds [1]. While many aryl-sulfonamides form similar hydrogen-bonded motifs, the specific packing is a direct consequence of the 3,4-dichloro substitution pattern, which influences the molecular dipole and steric profile. This contrasts with other regioisomers like 2,4-dichlorobenzenesulfonamide, which may adopt different packing modes due to the ortho-chlorine's steric influence.

Crystallography Solid-state chemistry Material science

Oxidative Reactivity of N-Chloro Derivative: Tuning Oxidizing Strength via Hammett Correlation

The sodium salt of N-chloro-3,4-dichlorobenzenesulfonamide acts as an oxidizing agent whose reactivity is governed by the electron-withdrawing effect of the 3,4-dichloro substitution. In the oxidation of D-fructose, the reaction rate correlates via a Hammett equation: log k_obs = -3.13 + 0.54σ . This quantitative structure-activity relationship allows the prediction of oxidizing strength. Compared to the unsubstituted N-chlorobenzenesulfonamide, the electron-poor 3,4-dichloro analog is expected to release Cl⁺ more readily, making it a stronger oxidant.

Synthetic methodology Oxidation kinetics Physical organic chemistry

Synthetic Utility in Palladium-Catalyzed C–H Activation: A Directing Group Scaffold

3,4-Dichlorobenzenesulfonamide serves as an effective directing group in palladium-catalyzed ortho-benzoylation reactions, enabling the construction of cyclic N-sulfonyl ketimines under mild, ligand-free conditions . The electron-withdrawing nature of the 3,4-dichloro substitution on the aryl ring modulates the directing ability of the sulfonamide, differentiating it from electron-rich or unsubstituted analogs which may require harsher conditions or provide lower yields.

Catalysis C-H activation Medicinal chemistry

Optimal 3,4-Dichlorobenzenesulfonamide Use Cases Based on Quantitative Evidence


Fragment-Based Drug Discovery Targeting Carbonic Anhydrase Isoforms

With a confirmed Ki of 671 nM against human carbonic anhydrase I and a lower molecular weight/higher lipophilicity profile than acetazolamide, 3,4-dichlorobenzenesulfonamide is a validated fragment hit for initiating medicinal chemistry campaigns. Its distinct pKa (9.62) and logP (1.68) suggest potentially superior membrane permeability compared to the clinical standard [1]. Procuring this specific scaffold is essential for structure-activity relationship (SAR) studies exploring halogen-substituted primary sulfonamides as carbonic anhydrase inhibitors.

Synthetic Chemistry: Directing Group for Palladium-Catalyzed C–H Functionalization

The compound functions as a reliable directing group for ortho-C–H activation, enabling the one-pot synthesis of cyclic N-sulfonyl ketimines . The 3,4-dichloro electronic environment is critical for the efficiency of this transformation, making the specific regioisomer the required starting material for this synthetic route. Researchers aiming to build libraries of biologically relevant cyclic sulfonamides should specify this dichloro substitution pattern.

Design of Tunable Oxidizing Agents Based on N-Chloroarylsulfonamides

The N-chloro derivative of 3,4-dichlorobenzenesulfonamide participates in oxidation reactions where its reactivity is quantitatively described by a Hammett linear free-energy relationship . This allows for the rational selection of the oxidant's strength based on the substituent constant σ, providing a predictive framework for process chemists developing selective oxidation methodologies for carbohydrates and other substrates.

Physicochemical Reference Standard for Ionization Profiling of Sulfonamides

The experimentally characterized dissociation constants of 3,4-dichlorobenzenesulfonamide and its analogs in multiple solvents (water, methanol, ethanol) [2] make this compound a useful calibration standard for developing computational pKa prediction models for polysubstituted sulfonamides. Analytical laboratories and core facilities can procure it as part of a validation set for high-throughput physicochemical profiling.

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